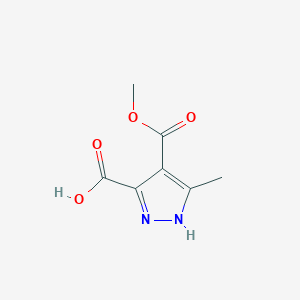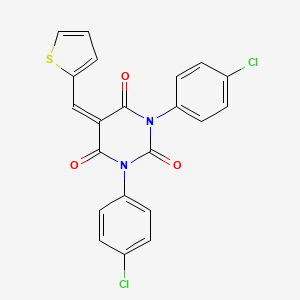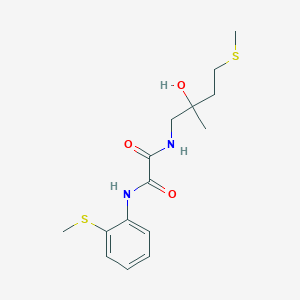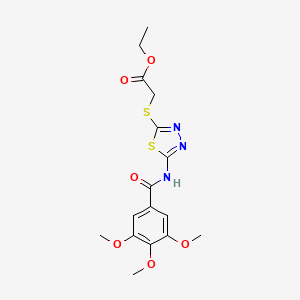
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not directly described in the provided papers. However, the papers do discuss various related acetamide compounds, which can offer insights into the chemical behavior and properties that might be expected from the compound . For instance, paper discusses a structurally similar molecule, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, and its molecular structure was analyzed using X-ray diffraction and DFT calculations. Paper describes the synthesis of a series of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides, which shares a phenoxy-N-(substituted phenyl)acetamide core with the target compound.
Synthesis Analysis
The synthesis of related compounds, such as those described in papers and , typically involves multi-step organic reactions starting from primary compounds like p-tolylmethylamine or 3-fluoro-4-cyanophenol. The overall yields can vary, and specific activities are often optimized for the intended use of the compound, such as imaging probes for PET scans in the case of paper . The synthesis of the target compound would likely involve the formation of an acetamide linkage and the introduction of the formyl, iodo, and methoxy groups to the aromatic ring.
Molecular Structure Analysis
X-ray diffraction techniques, as mentioned in paper , are commonly used to determine the crystal structure of acetamide compounds. The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which provides a theoretical understanding of the compound's structure in the ground state. The electronic properties, such as HOMO and LUMO energies, are also calculable through DFT, which would be relevant for the target compound as well.
Chemical Reactions Analysis
The chemical reactivity of acetamide compounds can be assessed by investigating the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans, as done in paper . These theoretical calculations can predict how the molecule might interact with other chemical species, which is crucial for understanding its behavior in various reactions. The target compound's reactivity would be influenced by the presence of the formyl and iodo groups, which are known to participate in various organic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be characterized by techniques such as IR and NMR spectroscopy, as seen in papers and . These methods provide information on the hydrogen bonding patterns and electronic behavior of the molecules. The presence of substituents like methoxy, iodo, and formyl groups would affect the compound's polarity, solubility, and melting point. Antioxidant properties, as investigated in paper , could also be relevant for the target compound, depending on its structure and substituents.
科学的研究の応用
Antimicrobial Applications : A study by Noolvi et al. (2016) investigated the antimicrobial properties of derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. The synthesized compounds showed significant activity against several microbial strains, indicating potential use in antimicrobial therapies Noolvi, Patel, Kamboj, & Cameotra, (2016).
Anti-Mycobacterial Agents : Research by Yar, Siddiqui, and Ali (2006) focused on the synthesis of phenoxy acetic acid derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis Yar, Siddiqui, & Ali, (2006).
Hypoglycemic Activity : Nikalje, Choudhari, and Une (2012) reported the synthesis of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives. These compounds demonstrated significant hypoglycemic activity in animal models, suggesting potential applications in diabetes management Nikalje, Choudhari, & Une, (2012).
Chemotherapeutic Applications : A study by Kaya et al. (2017) synthesized derivatives using 3-methoxyphenol, which showed promising antimicrobial and antitumor activities. This suggests potential applications in chemotherapy Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, (2017).
Flavouring Substance Evaluation : The substance was evaluated by Younes et al. (2018) in the context of its use as a flavouring agent. The study concluded that there is no safety concern for its use as a flavouring substance at the estimated level of dietary exposure Younes et al., (2018).
Agricultural Herbicide Metabolism : Studies have examined the metabolism of similar chloroacetamide herbicides, providing insights into their environmental behavior and potential risks. For instance, Coleman et al. (2000) investigated the comparative metabolism of various chloroacetamide herbicides in human and rat liver microsomes Coleman, Linderman, Hodgson, & Rose, (2000).
特性
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCPZJKGXXZYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3005336.png)
![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3005337.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3005341.png)

![N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005345.png)
![Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate](/img/structure/B3005346.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B3005352.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3005353.png)
